molecular formula C5H4F2N2 B579784 4,6-Difluoro-5-methylpyrimidine CAS No. 18260-64-5

4,6-Difluoro-5-methylpyrimidine

Cat. No.: B579784
CAS No.: 18260-64-5
M. Wt: 130.098
InChI Key: FJIZSGSZCDMMMY-UHFFFAOYSA-N
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Description

4,6-Difluoro-5-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4F2N2 It is a derivative of pyrimidine, characterized by the presence of two fluorine atoms at the 4th and 6th positions and a methyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-5-methylpyrimidine typically involves the fluorination of 5-methylpyrimidine. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoro-5-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

4,6-Difluoro-5-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a precursor for the synthesis of nucleotide analogs.

    Medicine: The compound is explored for its potential use in the development of antiviral and anticancer drugs.

    Industry: It is utilized in the production of agrochemicals and as an intermediate in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-5-methylpyrimidine largely depends on its interaction with biological targets. In medicinal chemistry, it acts by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

    5-Fluorouracil: A pyrimidine analog used as an anticancer agent.

    4,6-Dichloropyrimidine: Another pyrimidine derivative with chlorine atoms instead of fluorine.

    5-Methylcytosine: A naturally occurring pyrimidine base in DNA.

Comparison: 4,6-Difluoro-5-methylpyrimidine is unique due to the presence of two fluorine atoms, which impart distinct electronic properties and reactivity compared to its analogs. The fluorine atoms increase the compound’s lipophilicity and enhance its ability to penetrate biological membranes, making it a promising candidate for drug development.

Properties

IUPAC Name

4,6-difluoro-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIZSGSZCDMMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663978
Record name 4,6-Difluoro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18260-64-5
Record name 4,6-Difluoro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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